Ethyl 2-bromo-5-ethoxy-4-methylbenzoate can be sourced from various chemical suppliers, including BenchChem, which provides high-quality samples suitable for research applications. The compound's classification falls under aromatic esters, which are known for their diverse chemical properties and applications in organic synthesis.
The synthesis of ethyl 2-bromo-5-ethoxy-4-methylbenzoate typically involves several steps, including bromination and esterification. One common method includes:
This process can be optimized for yield and purity by employing techniques such as silica gel column chromatography for purification after synthesis .
The molecular structure of ethyl 2-bromo-5-ethoxy-4-methylbenzoate can be represented using various chemical notation systems:
InChI=1S/C12H15BrO3/c1-4-15-11-7-9(12(14)16-5-2)10(13)6-8(11)3/h6-7H,4-5H2,1-3H3
CCOC1=CC(=C(C=C1C)Br)C(=O)OCC
This structure indicates the presence of a bromine substituent at the second position of the benzene ring, an ethoxy group at the fifth position, and a methyl group at the fourth position.
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate can participate in various chemical reactions:
These reactions are critical for synthesizing more complex organic molecules from this compound .
The mechanism by which ethyl 2-bromo-5-ethoxy-4-methylbenzoate acts in biological systems typically involves enzyme inhibition or interaction with specific protein targets. The presence of the bromine atom enhances its electrophilicity, making it a potential inhibitor for certain enzymes by binding to their active sites. This binding can alter enzyme activity, leading to various biological effects .
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is typically characterized by:
The compound exhibits typical reactivity associated with esters and halogenated compounds:
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5